molecular formula C22H21ClN2O B13563871 2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide CAS No. 6584-81-2

2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide

Cat. No.: B13563871
CAS No.: 6584-81-2
M. Wt: 364.9 g/mol
InChI Key: IOMDICMXYPTSCQ-UHFFFAOYSA-N
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Description

2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C19H17ClN4O It is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a carboxamide group, along with two phenylethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids using coupling reagents such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl) under mild conditions . This method ensures high yields and purity of the desired amide product.

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high throughput and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro group in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{2-[(2-phenylethyl)amino]pyridin-3-yl}pyridine-3-carboxamide
  • N,N-bis(2-phenylethyl)pyridine-3-carboxamide

Uniqueness

2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and carboxamide groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

6584-81-2

Molecular Formula

C22H21ClN2O

Molecular Weight

364.9 g/mol

IUPAC Name

2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide

InChI

InChI=1S/C22H21ClN2O/c23-21-20(12-7-15-24-21)22(26)25(16-13-18-8-3-1-4-9-18)17-14-19-10-5-2-6-11-19/h1-12,15H,13-14,16-17H2

InChI Key

IOMDICMXYPTSCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(CCC2=CC=CC=C2)C(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

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